molecular formula C7H7NO3 B14842466 1-(2,6-Dihydroxypyridin-4-YL)ethanone

1-(2,6-Dihydroxypyridin-4-YL)ethanone

Cat. No.: B14842466
M. Wt: 153.14 g/mol
InChI Key: ZMPKOPUHPGRDLW-UHFFFAOYSA-N
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Description

1-(2,6-Dihydroxypyridin-4-YL)ethanone: is an organic compound with a pyridine ring substituted with hydroxyl groups at the 2 and 6 positions and an ethanone group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dihydroxypyridin-4-YL)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine derivatives, which are commercially available or can be synthesized through established methods.

    Ethanone Group Introduction: The ethanone group can be introduced through Friedel-Crafts acylation using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

For large-scale production, the process can be optimized by using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be incorporated to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dihydroxypyridin-4-YL)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Ethers or esters depending on the substituent introduced.

Scientific Research Applications

1-(2,6-Dihydroxypyridin-4-YL)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,6-Dihydroxypyridin-4-YL)ethanone involves its interaction with various molecular targets:

    Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby protecting cells from oxidative damage.

    Enzyme Inhibition: The compound can inhibit specific enzymes involved in inflammatory pathways, reducing inflammation.

    DNA Interaction: It can intercalate into DNA, disrupting the replication process in cancer cells.

Comparison with Similar Compounds

1-(2,6-Dihydroxypyridin-4-YL)ethanone can be compared with other similar compounds such as:

    1-(2,6-Dichloropyridin-4-YL)ethanone:

    1-(2,6-Dimethoxypyridin-4-YL)ethanone: The presence of methoxy groups instead of hydroxyl groups affects its solubility and chemical behavior.

    1-(2,6-Dihydroxyphenyl)ethanone: This compound has a phenyl ring instead of a pyridine ring, which changes its electronic properties and reactivity.

Properties

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

4-acetyl-6-hydroxy-1H-pyridin-2-one

InChI

InChI=1S/C7H7NO3/c1-4(9)5-2-6(10)8-7(11)3-5/h2-3H,1H3,(H2,8,10,11)

InChI Key

ZMPKOPUHPGRDLW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=O)NC(=C1)O

Origin of Product

United States

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